molecular formula C8H13N3S B11813020 4-(Piperidin-1-yl)thiazol-2-amine

4-(Piperidin-1-yl)thiazol-2-amine

Cat. No.: B11813020
M. Wt: 183.28 g/mol
InChI Key: FTKJQDSMWDGLQF-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)thiazol-2-amine is a heterocyclic compound that contains both a piperidine ring and a thiazole ringThe thiazole ring is known for its aromatic properties, while the piperidine ring is a common structural motif in many pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method is the coupling of substituted 2-amino benzothiazoles with 1-(2-chloroethyl)piperidine hydrochloride . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)thiazol-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . Additionally, the piperidine ring can enhance the compound’s binding affinity to certain biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperidin-1-yl)thiazol-2-amine is unique due to the combination of the piperidine and thiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

4-piperidin-1-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)11-4-2-1-3-5-11/h6H,1-5H2,(H2,9,10)

InChI Key

FTKJQDSMWDGLQF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CSC(=N2)N

Origin of Product

United States

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